2-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
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Overview
Description
2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a benzimidazole moiety linked to a cyclohexanedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety, which is then linked to the cyclohexanedione structure through a series of condensation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling these parameters is crucial to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-BENZIMIDAZOL-2-YL)ETHANAMINE: A simpler compound with a similar benzimidazole moiety.
1,3-CYCLOHEXANEDIONE: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
What sets 2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE apart is its unique combination of the benzimidazole and cyclohexanedione moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C16H17N3O2/c20-14-6-3-7-15(21)11(14)10-17-9-8-16-18-12-4-1-2-5-13(12)19-16/h1-2,4-5,10,20H,3,6-9H2,(H,18,19) |
InChI Key |
NQSRRDAKXYGTHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NCCC2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
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